Tolterodine is a muscarinic receptor antagonist primarily used in the treatment of overactive bladder, characterized by symptoms such as urinary incontinence, urgency, and frequency. It selectively inhibits the M2 and M3 subtypes of muscarinic acetylcholine receptors, which play a crucial role in bladder contraction and salivation. The compound's efficacy is attributed to its ability to reduce detrusor pressure and increase residual urine volume, thus alleviating symptoms associated with overactive bladder conditions .
The synthesis of tolterodine can be achieved through several methods. A notable approach involves starting from 1-[2-hydroxy-5-methyl)phenyl]-1-phenylethylene. The process typically includes the formation of diastereomeric salts with (R,R)-tartaric acid to yield the enantiomerically pure compound. This method has been recognized for its efficiency and effectiveness in producing high-purity tolterodine .
Another method described involves a bromo-substituted lactone derivative, which can be synthesized in approximately 9 to 11 steps. This synthesis pathway highlights the versatility in producing tolterodine while maintaining a focus on yield and purity .
Tolterodine has the following molecular formula: . Its structure includes a phenolic group and a diisopropylamino moiety, contributing to its pharmacological properties.
Tolterodine undergoes metabolic transformations primarily in the liver, where it is converted into its active metabolite, 5-hydroxymethyltolterodine. This metabolite exhibits similar antimuscarinic activity and contributes significantly to the therapeutic effect of tolterodine .
Tolterodine functions as a competitive antagonist at muscarinic acetylcholine receptors (specifically M2 and M3 subtypes). By inhibiting these receptors, tolterodine reduces bladder contractions, leading to decreased urgency and frequency of urination.
The pharmacokinetics of tolterodine reveal a half-life ranging from 1.9 to 3.7 hours, with approximately 96.3% protein binding observed in plasma .
Tolterodine functions as a competitive muscarinic receptor antagonist with near-equipotent affinity across all five muscarinic receptor subtypes (M1-M5). Radioligand binding studies demonstrate consistent nanomolar-range affinity (K~i~ values: M1: 0.75 nM; M2: 1.6 nM; M3: 2.7-4.8 nM; M4/M5: <5 nM) without significant subtype preference [1] [5] [7]. This broad affinity profile contrasts sharply with agents like darifenacin (M3-selective) or pirenzepine derivatives (M1-selective). Functional characterization in guinea pig bladder strips reveals tolterodine's competitive antagonism of carbachol-induced contractions with a K~B~ of 3.0 nM (pA~2~ = 8.6; Schild slope = 0.97), confirming potent muscarinic blockade [5] [7].
Tolterodine’s binding kinetics show reversible, concentration-dependent receptor occupancy without long-lasting dissociation observed with some antimuscarinics. In vivo autoradiography using [¹¹C]N-methyl-3-piperidyl benzilate in rats indicates moderate brain muscarinic receptor occupancy (15-25%) following intravenous administration, significantly lower than oxybutynin (45-60%) but higher than imidafenacin (<10%) [10]. This distribution profile suggests partial central nervous system penetration, though clinical cognitive effects remain minimal due to restricted blood-brain barrier passage at therapeutic doses [9].
Table 1: In Vitro Binding Affinity (K~i~) of Tolterodine Across Muscarinic Receptor Subtypes
Receptor Subtype | Tissue Source | K~i~ (nM) | Functional Role |
---|---|---|---|
M1 | Guinea Pig Cerebral Cortex | 0.75 | CNS modulation |
M2 | Guinea Pig Heart | 1.6 | Cardiac inhibition |
M3 | Guinea Pig Bladder | 2.7-4.8 | Bladder contraction, Salivation |
M4/M5 | Recombinant Systems | <5.0 | CNS/PNS modulation |
Pooled analysis of four 12-week randomized controlled trials (N=1,120) demonstrates tolterodine’s non-inferiority to oxybutynin in managing overactive bladder (OAB) symptoms. Tolterodine (2 mg BID) and oxybutynin (5 mg TID) equivalently reduced micturition frequency (–2.3 vs. –2.0 episodes/day) and urge incontinence episodes (–1.6 vs. –1.8 episodes/day), both surpassing placebo (–1.4 and –1.1, p<0.001) [1] [9]. Volume voided per micturition increased comparably (+35 ml vs. +32 ml) [9]. Maximum efficacy for both agents occurred at 5–8 weeks and persisted through 24-month extensions [9].
Against the β~3~-agonist mirabegron (50 mg/day), tolterodine exhibits comparable reduction in incontinence episodes (–1.47 vs. –1.63/day) and micturition frequency (–1.93 vs. –2.11/day) in patients aged ≥65 years [3] [6]. However, pharmacodynamic distinctions emerge in side-effect profiles: dry mouth incidence with tolterodine (40%) significantly exceeds mirabegron (6%) but remains lower than oxybutynin (78%) [3] [6] [9]. Combination therapy (solifenacin + mirabegron) shows superior efficacy over tolterodine monotherapy but with elevated constipation risk [6].
Table 2: Comparative Efficacy of OAB Pharmacotherapies (12-Week Trials)
Agent | Δ Micturition Frequency (/24h) | Δ Incontinence Episodes (/24h) | Δ Volume Voided (ml) | Dry Mouth Incidence |
---|---|---|---|---|
Tolterodine (2 mg BID) | –2.3* | –1.6* | +35* | 40% |
Oxybutynin (5 mg TID) | –2.0* | –1.8* | +32* | 78%* |
Mirabegron (50 mg QD) | –1.93* | –1.47* | +29* | 6%* |
Placebo | –1.4 | –1.1 | +10 | 16% |
Statistically significant vs. placebo (p<0.05); *p<0.01 tolterodine vs. oxybutynin/mirabegron for dry mouth [1] [3] [9].
Despite uniform in vitro receptor affinity, tolterodine demonstrates in vivo functional selectivity for bladder tissue over salivary glands. In anesthetized cat models, intravenous tolterodine (21–2103 nmol/kg) inhibited acetylcholine-induced bladder contractions (ID~50~: 0.16 μmol/kg) more potently than electrically evoked salivation (ID~50~: 0.73 μmol/kg), yielding a bladder/salivary selectivity ratio of 4.6 [5] [9]. This contrasts with oxybutynin’s inverse selectivity (ratio: 0.3), explaining tolterodine’s lower clinical dry mouth incidence [5] [10].
Mechanistically, this tissue selectivity arises from pharmacokinetic factors rather than receptor subtype specificity:
Table 3: In Vivo Tissue Selectivity of Antimuscarinics in Anesthetized Cat Models
Agent | ID~50~ Bladder Contraction (μmol/kg) | ID~50~ Salivation (μmol/kg) | Bladder/Salivary Selectivity Ratio |
---|---|---|---|
Tolterodine | 0.16 | 0.73 | 4.6 |
5-HMT | 0.26 | 0.66 | 2.5 |
Oxybutynin | 0.42 | 0.14 | 0.3 |
Darifenacin | 0.11 | 0.24 | 2.2 |
Tolterodine undergoes extensive CYP2D6-mediated first-pass metabolism to form its major pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT). In vitro studies confirm 5-HMT’s equipotent muscarinic receptor affinity (K~i~ bladder: 3.9 nM) and functional antagonism (K~B~ guinea pig bladder: 3.6 nM) relative to the parent compound [1] [2] [4]. Pharmacokinetic studies reveal:
Urinary excretion accounts for 77% of administered tolterodine-derived radioactivity, predominantly as inactive metabolites (5-carboxylic acid: 51%; N-dealkylated 5-carboxylic acid: 29%). Only 4% of the dose is recovered as unchanged tolterodine or 5-HMT [1] [4]. This extensive metabolism underscores 5-HMT’s critical contribution to tolterodine’s net pharmacodynamic activity, particularly in EMs where it constitutes >90% of the active moiety.
Table 4: Pharmacokinetic Parameters of Tolterodine and 5-Hydroxymethyl Tolterodine (5-HMT)
Parameter | Tolterodine (EMs) | 5-HMT (EMs) | Tolterodine (PMs) |
---|---|---|---|
C~max~ (ng/ml) | 2.5 (IR) | 4.1 (IR) | 25 (IR) |
t~max~ (h) | 1–2 (IR); 2–6 (ER) | 1–2 (IR) | 1–2 (IR) |
Unbound Fraction (%) | 3.7 | 36 | 3.7 |
AUC~unbound~ (ng·h/ml) | 0.3 (IR) | 0.9 (IR) | 1.4 (IR) |
Half-life (h) | 1.9–3.6 (IR) | 2.9 (IR) | 7.5–11 (IR) |
Metabolic Pathway | CYP2D6 → 5-HMT | CYP3A4 → acids | CYP3A4 → N-dealkylation |
IR: immediate-release; ER: extended-release; EM: extensive metabolizer; PM: poor metabolizer [1] [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: